molecular formula C6H7N5 B1666300 3-甲基腺嘌呤 CAS No. 5142-23-4

3-甲基腺嘌呤

货号: B1666300
CAS 编号: 5142-23-4
分子量: 149.15 g/mol
InChI 键: ZPBYVFQJHWLTFB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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安全和危害

3-Methyladenine may cause skin irritation and serious eye irritation. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Relevant Papers Several papers have been published on 3-Methyladenine. For instance, a paper titled “Regulation of Inflammatory Response by 3-Methyladenine Involves the Coordinative Actions on Akt and Glycogen Synthase Kinase 3β Rather than Autophagy” discusses the role of 3-Methyladenine in autophagy research . Another paper titled “3-Methyladenine ameliorates liver fibrosis through autophagy” discusses the effects of 3-Methyladenine on liver fibrosis .

生化分析

Biochemical Properties

3-Methyladenine plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to interfere with both class I and class III PI3K, which can consequently augment autophagy flux . It also inhibits autophagy by blocking autophagosome formation via the inhibition of class III PI3K .

Cellular Effects

3-Methyladenine has been observed to have various effects on different types of cells and cellular processes. It can enhance LPS-induced NF-κB activation and production of TNF-α, inducible NO synthase (iNOS), cyclooxygenase-2, IL-1β, and IL-12 . In contrast, it suppresses LPS-induced IFN-β production and STAT signaling . It has also been shown to induce caspase-dependent cell death that is independent of autophagy inhibition .

Molecular Mechanism

The molecular mechanism of action of 3-Methyladenine involves its interactions with biomolecules and changes in gene expression. It inhibits autophagy by blocking autophagosome formation via the inhibition of class III PI3K . It also interferes with class I PI3K, which can consequently augment autophagy flux .

Temporal Effects in Laboratory Settings

The effects of 3-Methyladenine can change over time in laboratory settings. For instance, prolonged treatment with 3-Methyladenine promotes autophagy under nutrient-rich conditions, whereas it inhibits starvation-induced autophagy . It is stable for 3 months when properly stored .

Metabolic Pathways

3-Methyladenine is involved in the metabolic pathways related to autophagy. It inhibits autophagy by blocking autophagosome formation via the inhibition of class III PI3K . It also interferes with class I PI3K, which can consequently augment autophagy flux .

Subcellular Localization

It is known to inhibit autophagosome formation, suggesting that it may localize to the sites of autophagosome formation .

准备方法

合成路线和反应条件: 3-甲基腺嘌呤可以通过各种化学反应合成。 一种常见的方法是使腺嘌呤碘甲烷 在碱(如碳酸钾 )存在下反应 反应通常在二甲基亚砜 (DMSO) 等溶剂中于升高的温度下进行 .

工业生产方法: 3-甲基腺嘌呤的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格控制反应条件以确保高产率和纯度。 然后使用重结晶色谱法 等技术纯化化合物 .

化学反应分析

反应类型: 3-甲基腺嘌呤会经历各种化学反应,包括:

常用试剂和条件:

形成的主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化会导致形成具有不同官能团的3-甲基腺嘌呤衍生物 .

属性

IUPAC Name

3-methyl-7H-purin-6-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c1-11-3-10-5(7)4-6(11)9-2-8-4/h2-3,7H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBYVFQJHWLTFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N)C2=C1N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199406, DTXSID901346127
Record name 3-Methyladenine
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Record name 3,9-Dihydro-3-methyl-6H-purin-6-imine
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Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5142-23-4, 60192-57-6
Record name 3-Methyladenine
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Record name 3,9-Dihydro-3-methyl-6H-purin-6-imine
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Record name 3-Methyladenine
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Record name 3-Methyladenine
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Record name 3,9-Dihydro-3-methyl-6H-purin-6-imine
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Record name 3-methyl-3H-adenine
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Record name 3-METHYLADENINE
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Record name 3,9-DIHYDRO-3-METHYL-6H-PURIN-6-IMINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 3-methyladenine (3MeAde), and why is it significant in biological systems?

A1: 3-Methyladenine is a DNA lesion that arises from the alkylation of adenine bases in DNA. Alkylating agents, both exogenous (environmental toxins) and endogenous (cellular metabolites), can cause this modification []. 3MeAde is significant because it disrupts DNA structure and can interfere with vital processes like replication and transcription []. If left unrepaired, 3MeAde can contribute to mutations and potentially lead to cellular dysfunction or disease [].

Q2: How do cells repair 3MeAde lesions?

A2: Cells primarily repair 3MeAde lesions through the base excision repair (BER) pathway. The first step involves 3-methyladenine DNA glycosylase (MAG) recognizing and removing the damaged adenine base, leaving an apurinic site []. This site is then processed by AP endonucleases, followed by the action of DNA polymerases and ligases to restore the original DNA sequence [].

Q3: Are there different types of 3-methyladenine DNA glycosylases?

A3: Yes, studies in Escherichia coli have identified two 3MeAde DNA glycosylases: 3-methyladenine DNA glycosylase I (Tag) and 3-methyladenine DNA glycosylase II (AlkA). While both enzymes can excise 3MeAde, AlkA exhibits a broader substrate specificity, removing additional alkylated bases like 7-methylguanine and 7-methyladenine []. Research suggests that Tag primarily functions in the constitutive repair of 3MeAde, while AlkA is induced as part of the adaptive response to alkylating agents [].

Q4: Does the efficiency of 3MeAde repair vary within the genome?

A4: Yes, studies in human fibroblasts have revealed heterogeneous repair rates for 3MeAde along the PGK1 gene []. While the position-dependent variation for 3MeAde repair is less pronounced than for other lesions like 7-methylguanine, it suggests that factors beyond the mere presence of the lesion influence repair efficiency. Research suggests that the rate-limiting step for position-dependent 3MeAde repair likely occurs after the action of DNA glycosylase, potentially involving downstream enzymes in the BER pathway [].

Q5: Can 3MeAde lesions lead to double-strand breaks (DSBs)?

A5: Yes, evidence from studies in Saccharomyces cerevisiae suggests that unrepaired 3MeAde lesions can cause DSBs []. These breaks are not rapidly resolved, indicating their potential to trigger genomic instability and contribute to cell death [].

Q6: How is 3MeAde used in autophagy research?

A6: 3MeAde is widely used as an inhibitor of autophagy, a cellular process involved in degrading and recycling damaged organelles and proteins []. It achieves this by inhibiting the activity of class III phosphatidylinositol 3-kinase (PI3K), an enzyme crucial for the early stages of autophagosome formation [].

Q7: Is 3MeAde a specific inhibitor of autophagy?

A7: While widely used as an autophagy inhibitor, 3MeAde may affect other cellular processes unrelated to autophagy []. Therefore, caution is advised when interpreting experimental results solely based on 3MeAde treatment. Combining 3MeAde with other autophagy inhibitors or genetic approaches targeting autophagy pathways can help validate observations and strengthen conclusions.

Q8: Can you provide examples of how 3MeAde has been used to study autophagy?

A8: * In a study examining the role of autophagy in a mouse model of endotoxemia and sepsis, 3-MA administration increased survival rates, suggesting a protective effect by inhibiting autophagy []. * Researchers investigating the impact of baicalein on rotenone-induced neurotoxicity found that 3MeAde blocked baicalein's neuroprotective effects, suggesting that baicalein's benefits involved autophagy induction []. * In a study exploring the role of autophagy in the spinal cord of neuropathic pain models, 3MeAde administration worsened pain by further impairing ER-phagy, highlighting the complex interplay between autophagy and pain mechanisms [].

Q9: What is the molecular formula and weight of 3MeAde?

A9: The molecular formula of 3-Methyladenine is C6H7N5, and its molecular weight is 149.15 g/mol.

Q10: Are there any notable structural features of 3MeAde?

A10: 3-Methyladenine is a methylated purine base. The presence of the methyl group at the N3 position of adenine distinguishes it from the canonical adenine base and contributes to its biological activity. This modification alters the base pairing properties of adenine and can lead to misincorporation during DNA replication, ultimately causing mutations [].

Q11: Has the gas-phase acidity of 3MeAde been studied?

A11: Yes, researchers have investigated the gas-phase acidity of 3MeAde and found that the most stable tautomer in the gas phase is the "N10 tautomer" rather than the commonly depicted imine tautomer []. Notably, the N10 tautomer is not biologically relevant as it does not exist in DNA. The imine tautomer, likely the relevant form in DNA, exhibits very high acidity []. This high acidity suggests that damaged bases like 3MeAde could be more readily cleaved from DNA by repair enzymes like AlkA, whose proposed mechanism involves the removal of the damaged base as a leaving group [].

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